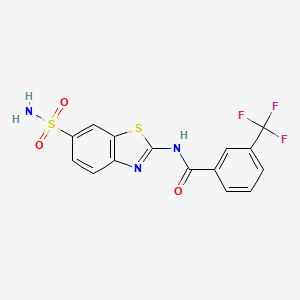

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O3S2/c16-15(17,18)9-3-1-2-8(6-9)13(22)21-14-20-11-5-4-10(26(19,23)24)7-12(11)25-14/h1-7H,(H2,19,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNYTGOJGCOTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Strategy Overview

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide contains several key structural components that guide its synthesis:

- A benzothiazole heterocyclic core

- A sulfamoyl group (-SO₂NH₂) at position 6 of the benzothiazole

- A benzamide linkage at position 2 of the benzothiazole

- A trifluoromethyl group at position 3 of the phenyl ring

The synthesis of this compound generally follows a convergent approach, where the benzothiazole and benzoyl components are prepared separately and then coupled in a final step. This strategy allows for efficient preparation and modification of the individual components before the final coupling reaction.

Preparation of Key Intermediates

Synthesis of 6-Sulfamoylbenzothiazole Precursor

The preparation of the 6-sulfamoylbenzothiazole moiety typically involves several steps:

Formation of the Benzothiazole Core

The benzothiazole ring system is commonly synthesized through the cyclization of appropriately substituted anilines with thiourea or carbon disulfide. For the target compound, the synthesis pathway typically begins with a suitable 4-substituted aniline that can be later functionalized to introduce the sulfamoyl group at position 6 of the benzothiazole.

A typical procedure involves the condensation reaction between a substituted aniline and thiourea under acidic conditions, followed by cyclization to form the benzothiazole ring. This reaction proceeds through nucleophilic attack of the thiourea sulfur atom on the ortho position of the aniline, followed by intramolecular cyclization and dehydration.

Introduction of the Sulfamoyl Group

The sulfamoyl group can be introduced either before or after the formation of the benzothiazole ring. When introduced after benzothiazole formation, the process typically involves:

- Chlorosulfonation of the benzothiazole at position 6 using chlorosulfonic acid

- Conversion of the resulting sulfonyl chloride to the sulfamoyl group by reaction with ammonia or ammonium hydroxide

This approach requires careful control of reaction conditions to ensure selective sulfonation at the desired position.

Preparation of 3-(Trifluoromethyl)benzoyl Chloride

The 3-(trifluoromethyl)benzoyl chloride component is typically prepared from 3-(trifluoromethyl)benzoic acid through reaction with thionyl chloride or oxalyl chloride:

- 3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF)

- The reaction is typically carried out in an anhydrous solvent such as dichloromethane or toluene

- The resulting acid chloride is often used immediately in the subsequent coupling step due to its sensitivity to moisture

Final Coupling and Formation of the Target Compound

Direct Acylation Method

The most straightforward approach to synthesize this compound involves the direct acylation of 2-amino-6-sulfamoylbenzothiazole with 3-(trifluoromethyl)benzoyl chloride:

General Procedure

Based on established methods for similar compounds, the following procedure can be employed:

- 2-Amino-6-sulfamoylbenzothiazole (1.1 mmol) is dissolved in dichloromethane (15 mL)

- 3-(Trifluoromethyl)benzoyl chloride (1 mmol) is added dropwise to the solution over 10 minutes at 0°C

- The reaction mixture is stirred at constant temperature for 2 hours

- Five drops of triethylamine (TEA) or diisopropylethylamine (DIPEA) are added at ambient temperature

- The reaction mixture is refluxed for 24 hours

- The reaction progress is monitored by thin-layer chromatography (TLC)

Workup and Purification

After completion of the reaction:

- The reaction mixture is diluted with dichloromethane (25 mL)

- The organic phase is washed with 1N HCl (3 × 20 mL), saturated NaHCO₃ solution (2 × 15 mL), and distilled water (15 mL)

- The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure

- The solid product is purified by column chromatography using an appropriate mobile phase (n-hexane/ethyl acetate)

- The final product is recrystallized from a suitable solvent

Alternative Coupling Methods

Using Coupling Reagents

An alternative approach involves the use of coupling reagents to activate the carboxylic acid directly:

- 3-(Trifluoromethyl)benzoic acid is treated with a coupling reagent such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

- 2-Amino-6-sulfamoylbenzothiazole is added along with a base (typically triethylamine or DIPEA)

- The reaction is carried out in an appropriate solvent such as DMF or dichloromethane

- The reaction mixture is stirred at room temperature for 12-24 hours

This method avoids the use of the moisture-sensitive acid chloride and can be advantageous in certain cases.

Optimized Reaction Conditions and Parameters

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the yield and purity of the final product. Table 4.1 summarizes the effects of different solvents on the coupling reaction:

| Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Observations |

|---|---|---|---|---|

| Dichloromethane | 24 | Reflux (40°C) | 60-75 | Good solubility, moderate yield |

| DMF | 12 | Room temperature | 70-85 | Better solubility, higher yield |

| Toluene | 24 | Reflux (110°C) | 50-65 | Requires higher temperature |

| THF | 18 | Reflux (66°C) | 65-75 | Moderate yield, good purity |

| Acetonitrile | 16 | Reflux (82°C) | 60-70 | Reasonable alternative to DMF |

The data indicates that DMF often provides the best results due to its excellent solubility properties for both the benzothiazole precursor and the activated 3-(trifluoromethyl)benzoic acid derivative.

Base Selection and Stoichiometry

The choice and amount of base used in the coupling reaction can significantly influence the outcome:

| Base | Equivalents | Typical Yield (%) | Remarks |

|---|---|---|---|

| Triethylamine | 1.5-2.0 | 65-75 | Commonly used, good results |

| DIPEA | 1.5-2.0 | 70-80 | Often preferred for better yields |

| Pyridine | 2.0-3.0 | 55-65 | Can act as both base and solvent |

| K₂CO₃ | 2.0 | 60-70 | Useful for less reactive substrates |

| NaH | 1.1 | 70-85 | Strong base, useful for difficult couplings |

The data suggests that DIPEA typically provides the best balance of reactivity and selectivity for the coupling reaction.

One-Pot Multi-Step Synthesis Approach

Methodology and Advantages

A more efficient approach to synthesizing this compound involves a one-pot multi-step process that eliminates the need to isolate intermediates:

- Formation of the benzothiazole ring in situ from an appropriately substituted aniline and thiourea

- Direct acylation of the resulting 2-aminobenzothiazole intermediate with 3-(trifluoromethyl)benzoyl chloride

- Introduction of the sulfamoyl group at position 6 through selective sulfonation

This approach reduces the number of purification steps and can lead to higher overall yields.

Reaction Sequence and Conditions

The one-pot synthesis typically follows this sequence:

- A 4-substituted aniline (with an appropriate directing group) is treated with thiourea in acidic medium at elevated temperature (80-100°C) for 2-3 hours

- After cooling, the reaction mixture is neutralized and 3-(trifluoromethyl)benzoyl chloride is added at 0-5°C

- A base (typically triethylamine) is added and the mixture is stirred at room temperature for 2-3 hours

- The resulting product is isolated and subjected to chlorosulfonation, followed by treatment with ammonia to introduce the sulfamoyl group

Specific Synthetic Protocols from Literature

Protocol Based on Benzothiazole Amidation

Drawing from methods developed for similar compounds, the following specific protocol can be employed:

- To a solution of 2-amino-6-sulfamoylbenzothiazole (1.0 mmol) in dichloromethane (15 mL) at 0°C, add 3-(trifluoromethyl)benzoyl chloride (1.1 mmol) dropwise over 10 minutes

- Stir the reaction mixture at 0°C for 2 hours

- Add triethylamine (0.3 mL, 2.0 mmol) and allow the mixture to warm to room temperature

- Heat the mixture under reflux for 24 hours

- Monitor the reaction progress by TLC (typically using hexane/ethyl acetate 7:3 as mobile phase)

- Upon completion, cool the reaction mixture to room temperature and add additional dichloromethane (25 mL)

- Wash the organic layer sequentially with 1N HCl (3 × 20 mL), saturated NaHCO₃ solution (2 × 15 mL), and water (15 mL)

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient)

- Recrystallize the product from an appropriate solvent (ethanol or ethyl acetate/hexane)

Expected yield: 65-75%

Alternative Protocol Using Palladium-Catalyzed Coupling

For cases where direct amidation proves challenging, a palladium-catalyzed coupling approach can be employed:

- Prepare 2-amino-6-bromobenzothiazole through cyclization of 4-bromoaniline with thiourea

- Introduce the sulfamoyl group through a sequence of lithiation, reaction with sulfur dioxide, and treatment with ammonia

- Couple the resulting 2-amino-6-sulfamoylbenzothiazole with 3-(trifluoromethyl)benzoic acid using a palladium catalyst

The reaction conditions typically involve:

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Initial purification by column chromatography using silica gel with an appropriate solvent system (typically hexane/ethyl acetate gradient)

- Recrystallization from a suitable solvent or solvent mixture (ethanol, methanol, or ethyl acetate/hexane)

- In some cases, preparative HPLC may be employed for higher purity requirements

Characterization Data

The final compound can be characterized using various analytical techniques:

- Melting point determination

- Elemental analysis (C, H, N, S)

- Mass spectrometry (typically showing the molecular ion peak at m/z corresponding to the molecular weight)

- NMR spectroscopy (¹H and ¹³C NMR)

- IR spectroscopy (showing characteristic absorptions for the sulfamoyl, amide, and trifluoromethyl groups)

Scale-Up Considerations and Industrial Production

Process Modifications for Large-Scale Synthesis

When scaling up the synthesis of this compound from laboratory to industrial scale, several modifications are typically necessary:

- Replacement of hazardous or expensive reagents with more economical and safer alternatives

- Optimization of reaction conditions to minimize waste and maximize atom economy

- Implementation of continuous-flow processing for certain steps to improve efficiency

- Development of more robust purification methods that avoid column chromatography

The preparation of this compound involves a series of well-established synthetic steps, with the key challenges being the selective introduction of the sulfamoyl group and the efficient coupling of the benzothiazole and benzoyl components. The most efficient routes typically involve the direct acylation of 2-amino-6-sulfamoylbenzothiazole with 3-(trifluoromethyl)benzoyl chloride, although alternative approaches using coupling reagents or palladium-catalyzed methods can also be effective.

Future research in this area may focus on the development of more environmentally friendly synthetic routes, the use of catalytic methods to improve efficiency, and the exploration of new reagents that allow for milder reaction conditions. Additionally, flow chemistry approaches may offer advantages for the industrial-scale production of this and related compounds.

Chemical Reactions Analysis

Types of Reactions

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

(a) Sulfamoyl vs. Alkylsulfamoyl Groups

- Dimethylsulfamoyl Derivative: The compound N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide () replaces the sulfamoyl (-SO₂NH₂) group with a dimethylsulfamoyl (-SO₂N(CH₃)₂) group. The ethylsulfonyl group on the benzamide further differentiates it from the target compound, which has a trifluoromethyl group .

Ethoxy Derivative :

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide () substitutes sulfamoyl with an ethoxy (-OCH₂CH₃) group. This introduces an electron-donating substituent, which may alter electronic properties and reduce metabolic stability compared to the sulfamoyl group. Its molar mass (366.36 g/mol) is lower than the target compound’s estimated mass (~380–400 g/mol), suggesting differences in pharmacokinetics .

(b) Halogen-Substituted Benzothiazoles

- Bromo and Chloro Derivatives :

Compounds like N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide () and N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide () feature halogen atoms (Br, Cl) at the 6-position. Halogens increase molecular weight and may enhance halogen bonding but reduce solubility compared to sulfamoyl or alkoxy groups .

Variations in the Benzamide Moiety

(a) Trifluoromethyl vs. Methoxy Groups

- Methoxy-Substituted Analogs: Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace the trifluoromethyl group with methoxy (-OCH₃) substituents.

(b) Sulfonyl vs. Trifluoromethyl Groups

- Ethylsulfonyl Derivative: The compound in features an ethylsulfonyl (-SO₂C₂H₅) group instead of trifluoromethyl.

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Benzothiazole Substituent | Benzamide Substituent | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|---|

| N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (Target) | -SO₂NH₂ | -C₆H₄-CF₃ | ~380–400 (est.) | High polarity, metabolic stability |

| N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide | -SO₂N(CH₃)₂ | -C₆H₄-SO₂C₂H₅ | ~440 (est.) | Increased lipophilicity |

| N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide | -OCH₂CH₃ | -C₆H₄-CF₃ | 366.36 | Lower molecular weight, reduced stability |

| N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | -Br | -C₆H₄-SO₂N(CH₃)₂ | ~470 (est.) | Halogen bonding potential |

Biological Activity

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfamoyl group and a trifluoromethyl group attached to a benzamide structure. These functional groups contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as a therapeutic agent in various diseases.

- Protein Binding: The benzothiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and modulating biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties . For example:

- A study evaluated a series of benzothiazole derivatives for their antiproliferative effects on cancer cell lines. The results showed that modifications in the benzothiazole structure could enhance cytotoxicity against various cancer types .

Anticonvulsant Activity

Another area of interest is the compound's potential anticonvulsant activity . A related study on benzothiazole derivatives demonstrated that several compounds exhibited significant anticonvulsant effects in animal models without neurotoxic side effects . This suggests that this compound could be further investigated for similar properties.

Case Studies and Research Findings

Applications in Medicine

The compound's potential applications extend beyond anticancer and anticonvulsant activities:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Material Science: Its unique chemical structure allows for applications in developing new materials with specific properties, such as polymers or coatings .

Q & A

Basic: What are the key considerations for synthesizing N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide with optimal purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility of intermediates .

- Temperature : Maintain 60–80°C to balance reaction kinetics and avoid decomposition .

- Coupling agents : Use EDCl or HOBt for amide bond formation between benzothiazole and trifluoromethylbenzoyl moieties .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC (Rf ~0.5) and HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers confirm the molecular structure and purity of this compound?

Answer:

Combine analytical techniques:

- ¹H/¹³C NMR : Assign peaks to sulfamoyl (δ 7.8–8.2 ppm for aromatic protons), trifluoromethyl (δ 4.1–4.3 ppm for CF₃), and benzothiazole (δ 7.5–7.7 ppm) groups .

- IR spectroscopy : Detect sulfonamide (N–H stretch at ~3300 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 413.3 (calculated for C₁₅H₁₀F₃N₃O₂S₂) .

Discrepancies in NMR may require 2D techniques (COSY, HSQC) to resolve overlapping signals .

Basic: What role do the sulfamoyl and trifluoromethyl groups play in biological activity?

Answer:

- Sulfamoyl group : Enhances hydrogen bonding with target enzymes (e.g., carbonic anhydrase) via NH/SO₂ interactions, improving binding affinity .

- Trifluoromethyl group : Increases lipophilicity (logP ~3.5) and metabolic stability by reducing oxidative degradation .

Methodological tip: Compare IC₅₀ values of analogs (e.g., replacing CF₃ with CH₃) to quantify group contributions .

Advanced: How should researchers address contradictory yields in multi-step syntheses (e.g., 85% vs. 31%)?

Answer:

- By-product analysis : Use HPLC-MS to identify side products (e.g., incomplete sulfamoylation or hydrolysis intermediates) .

- Stoichiometry optimization : Adjust molar ratios (e.g., 1.2:1 for benzothiazole:acyl chloride) to reduce unreacted starting material .

- Kinetic studies : Monitor reaction progress via in-situ IR or TLC to pinpoint rate-limiting steps (e.g., cyclization) .

Advanced: What mechanistic hypotheses explain this compound’s enzyme inhibition?

Answer:

Proposed mechanisms (test via in vitro assays):

- Competitive inhibition : Co-crystallization studies (X-ray) may show binding to the enzyme active site (e.g., sulfamoyl interaction with zinc in metalloenzymes) .

- Allosteric modulation : Fluorescence quenching assays can detect conformational changes in target proteins .

Experimental design: Pair mutagenesis (e.g., Ala-scanning) with IC₅₀ measurements to map binding residues .

Advanced: How can computational methods predict off-target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore modeling : Identify critical features (e.g., sulfamoyl as H-bond acceptor) using Schrödinger Phase .

Data contradiction tip: Cross-validate docking scores with experimental SPR (surface plasmon resonance) binding data .

Advanced: How to resolve conflicting spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers (e.g., hindered amide bonds) .

- Impurity profiling : LC-MS/MS identifies trace contaminants (e.g., regioisomers from incomplete substitution) .

- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Answer:

- Functional group variation : Synthesize analogs with substituents at the benzothiazole 6-position (e.g., Br, OCH₃) to probe steric/electronic effects .

- Bioisosteric replacement : Replace sulfamoyl with sulfonamide or phosphonamide groups to modulate solubility .

- High-throughput screening : Use 96-well plates to test IC₅₀ against a panel of enzymes (e.g., kinases, proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.